molecular formula C16H29NO3 B6275455 tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate CAS No. 2763750-08-7

tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate

Cat. No.: B6275455
CAS No.: 2763750-08-7
M. Wt: 283.41 g/mol
InChI Key: HPIHNRFCUVTQKC-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the carbamate moiety and a formyl group attached to the cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-tert-butyl-1-formylcyclohexyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted carbamates.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the synthesis of pharmaceuticals and agrochemicals.

Biology:

  • Investigated for its potential as a protective group in peptide synthesis.
  • Studied for its role in enzyme inhibition and protein modification.

Medicine:

  • Explored for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The formyl group can participate in various chemical reactions, contributing to the compound’s reactivity and functionality.

Comparison with Similar Compounds

  • tert-Butyl N-(4-hydroxycyclohexyl)carbamate
  • tert-Butyl carbamate
  • tert-Butyl N-(4-methylcyclohexyl)carbamate

Comparison:

  • tert-Butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate is unique due to the presence of both a tert-butyl group and a formyl group, which impart distinct chemical properties and reactivity.
  • tert-Butyl N-(4-hydroxycyclohexyl)carbamate lacks the formyl group, making it less reactive in certain chemical reactions.
  • tert-Butyl carbamate is a simpler compound with only the carbamate group, lacking the cyclohexyl ring and formyl group.
  • tert-Butyl N-(4-methylcyclohexyl)carbamate has a methyl group instead of a formyl group, resulting in different chemical behavior and applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate involves the reaction of tert-butyl carbamate with 4-tert-butyl-1-cyclohexanone in the presence of a catalyst to form the desired product.", "Starting Materials": [ "tert-butyl carbamate", "4-tert-butyl-1-cyclohexanone", "catalyst" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate in a suitable solvent.", "Step 2: Add 4-tert-butyl-1-cyclohexanone to the solution.", "Step 3: Add a catalyst to the solution and stir the mixture at a suitable temperature for a suitable time.", "Step 4: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] }

CAS No.

2763750-08-7

Molecular Formula

C16H29NO3

Molecular Weight

283.41 g/mol

IUPAC Name

tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate

InChI

InChI=1S/C16H29NO3/c1-14(2,3)12-7-9-16(11-18,10-8-12)17-13(19)20-15(4,5)6/h11-12H,7-10H2,1-6H3,(H,17,19)

InChI Key

HPIHNRFCUVTQKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)(C=O)NC(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

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